[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone
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Overview
Description
[(1R,5S)-6-azabicyclo[321]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone is a complex organic compound that features a bicyclic structure fused with a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane core and the benzoxazole ring. Common synthetic routes may involve:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through cyclization reactions involving amines and cyclic ketones under acidic or basic conditions.
Formation of the Benzoxazole Ring: This often involves the condensation of o-aminophenol with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Two Moieties: The final step involves coupling the azabicyclo[3.2.1]octane core with the benzoxazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenyle
Properties
IUPAC Name |
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(25-15-17-7-4-8-19(25)13-17)18-10-11-21-20(14-18)24-22(27-21)12-9-16-5-2-1-3-6-16/h1-3,5-6,10-11,14,17,19H,4,7-9,12-13,15H2/t17-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPBKIMOIOSVDW-MJGOQNOKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N(C2)C(=O)C3=CC4=C(C=C3)OC(=N4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=CC4=C(C=C3)OC(=N4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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